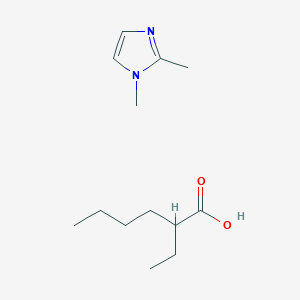
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is a complex organic compound belonging to the class of polyethylene glycols These compounds are characterized by their repeating ethylene oxide units, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL typically involves the polymerization of ethylene oxide in the presence of a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and structure are achieved. The reaction can be represented as follows:
n C2H4O+Initiator→Polyethylene glycol derivative
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts and initiators. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.
Scientific Research Applications
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions and processes.
Biology: Employed in the study of biomolecule interactions and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s polyethylene glycol backbone allows it to interact with various biological molecules, facilitating processes such as drug delivery and molecular recognition. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Another polyethylene glycol derivative with a shorter chain length.
3,6,9,12,15-Pentaoxatricosan-1-ol: A similar compound with a different molecular structure and properties.
Uniqueness
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Properties
CAS No. |
160510-45-2 |
|---|---|
Molecular Formula |
C23H48O6 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-tridecan-4-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H48O6/c1-3-5-6-7-8-9-10-12-23(11-4-2)29-22-21-28-20-19-27-18-17-26-16-15-25-14-13-24/h23-24H,3-22H2,1-2H3 |
InChI Key |
UXHOARXPZQCGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC)OCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


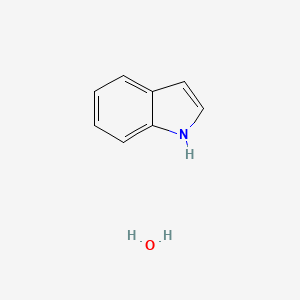
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
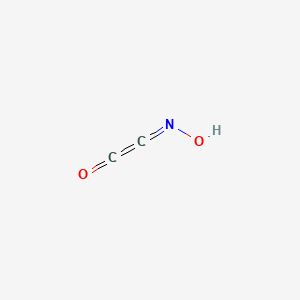
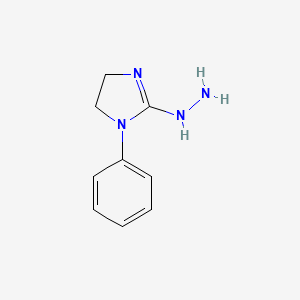
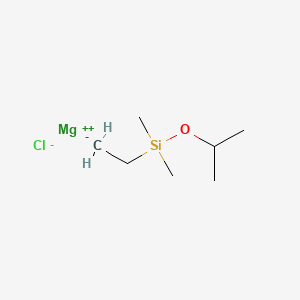
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
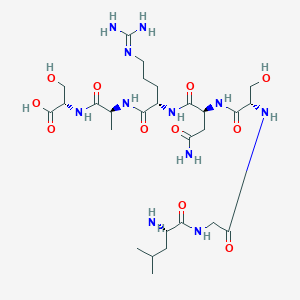
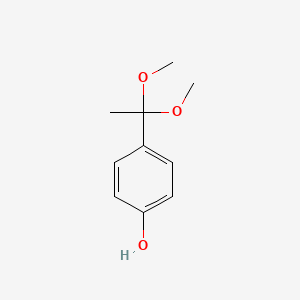
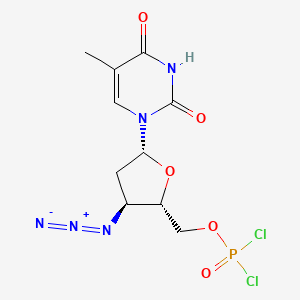
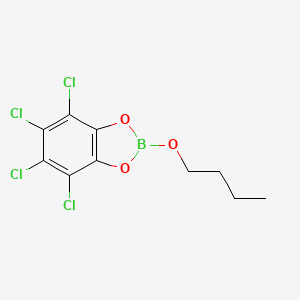
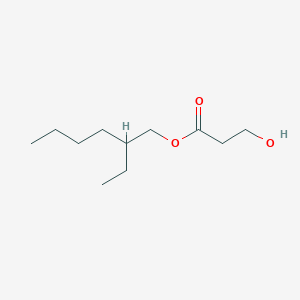
![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
